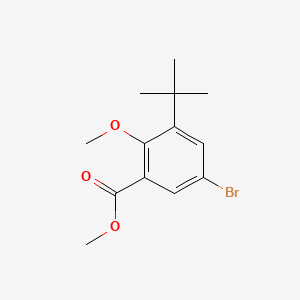![molecular formula C10H8O2S2 B14769200 2-(Methylthio)benzo[b]thiophene-3-carboxylic acid](/img/structure/B14769200.png)
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid is an organosulfur compound belonging to the benzothiophene family Benzothiophenes are known for their diverse applications in pharmaceuticals, materials science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)benzo[b]thiophene-3-carboxylic acid can be achieved through several methods. One common approach involves the reaction of 2-(methylthio)phenylacetylene with carbon monoxide and an alcohol in the presence of a palladium iodide catalyst.
Another method involves the use of aryne intermediates. In this approach, o-silylaryl triflates react with alkynyl sulfides to form the benzothiophene scaffold . This method is advantageous due to its functional group tolerance and versatility in introducing various substituents.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and scalability. The palladium-catalyzed oxidative cyclization method is often preferred for its efficiency and high yields.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced using appropriate catalysts and conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and aldehydes.
Substitution: Halogenated or nitro-substituted benzothiophenes.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Methylthio)benzo[b]thiophene-3-carboxylic acid varies depending on its application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can include inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene-2-carboxylic acid: Another benzothiophene derivative with similar structural features.
3-Chloro-benzo[b]thiophene-2-carboxylic acid: A chlorinated derivative with distinct chemical properties.
Benzo[b]thieno[2,3-d]thiophene: A related compound with an extended thiophene core.
Uniqueness
2-(Methylthio)benzo[b]thiophene-3-carboxylic acid is unique due to the presence of the methylthio group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzothiophene derivatives and makes it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H8O2S2 |
|---|---|
Molekulargewicht |
224.3 g/mol |
IUPAC-Name |
2-methylsulfanyl-1-benzothiophene-3-carboxylic acid |
InChI |
InChI=1S/C10H8O2S2/c1-13-10-8(9(11)12)6-4-2-3-5-7(6)14-10/h2-5H,1H3,(H,11,12) |
InChI-Schlüssel |
NAJWODXIOWVUOO-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C2=CC=CC=C2S1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















